2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid
CAS No.:
Cat. No.: VC16911695
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO2 |
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Molecular Weight | 207.27 g/mol |
IUPAC Name | 2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |
Standard InChI Key | CXWJUDRNVKQFKJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)CC(CN)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Stereochemical Considerations
The compound exhibits chirality at the third carbon due to the asymmetric substitution pattern. While specific enantiomeric data are unavailable for this derivative, analogous β-amino acids often display distinct biological activities depending on their stereochemistry .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-aminomethyl-3-(4-ethylphenyl)propionic acid can be inferred from methodologies used for structurally related compounds. A patent detailing the synthesis of 2-(4-aminomethyl phenyl)propionic acid (CN104402698A) provides a relevant framework:
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Chlorination: p-Xylol derivatives undergo photochlorination at 65–85°C under UV light to introduce chlorine atoms .
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Cyanation: The chlorinated intermediate reacts with cyanide ions in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide), forming a nitrile group .
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Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding the final product .
Modifications to this route, such as substituting p-ethyltoluene for p-xylol, could enable the synthesis of the target compound.
Optimization Strategies
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Catalyst Use: Phase-transfer catalysts added in two stages improve reaction efficiency and yield .
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Solvent Recovery: Trichloromethane and unreacted solvents are reclaimed via vacuum distillation (-80 to -95 kPa), reducing waste .
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Temperature Control: Maintaining temperatures below 85°C during chlorination minimizes side reactions .
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data are scarce, analogous compounds like 3-(4-ethylphenyl)propanoic acid exhibit a melting point of 72°C and a boiling point of 304°C at atmospheric pressure . The aminomethyl group likely enhances intermolecular hydrogen bonding, increasing melting point relative to non-aminated derivatives .
Solubility and Partitioning
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Aqueous Solubility: The carboxylic acid and aminomethyl groups confer polarity, suggesting moderate water solubility.
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Organic Solvents: Expected to dissolve in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .
Table 1: Predicted physicochemical properties of 2-aminomethyl-3-(4-ethylphenyl)propionic acid.
Property | Value/Description |
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Molecular Weight | 193.24 g/mol |
Melting Point | ~75–85°C (estimated) |
Boiling Point | ~300–310°C (estimated) |
LogP (Partition Coefficient) | ~1.5–2.0 (indicative of moderate lipophilicity) |
Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The terminal carboxyl group can undergo esterification, amidation, or reduction. For example, reaction with methanol under acidic conditions yields the corresponding methyl ester, useful in prodrug formulations .
Aminomethyl Group Reactions
The primary amine participates in:
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Acylation: Formation of amides with acyl chlorides.
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Schiff Base Formation: Reaction with aldehydes or ketones.
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Salt Formation: Stable hydrochloride salts under acidic conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound’s structure aligns with non-steroidal anti-inflammatory drug (NSAID) precursors. For instance, ibuprofen derivatives utilize similar arylpropionic acid scaffolds . The aminomethyl group could facilitate peptide coupling or serve as a pharmacophore in protease inhibitors .
Specialty Chemicals
Potential uses include:
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Chiral Auxiliaries: Asymmetric synthesis catalysts.
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Ligands in Coordination Chemistry: Chelating agents for metal ions .
Comparison with Structural Analogs
3-Amino-3-(4-ethylphenyl)propanoic Acid
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Structural Difference: Amino group at position 3 vs. position 2.
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Impact: Altered hydrogen-bonding networks and bioavailability.
2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid
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